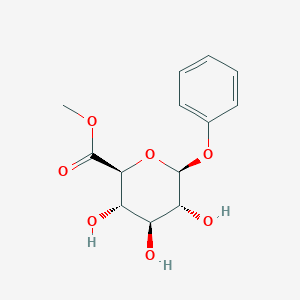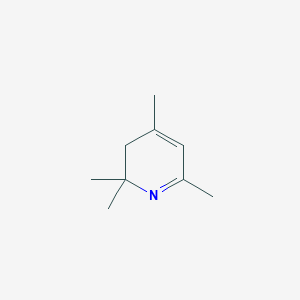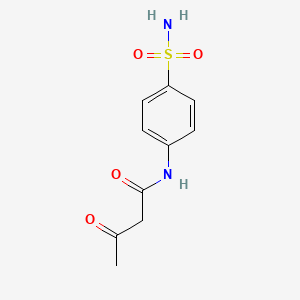
N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide: is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . This compound is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone and Acetyldapsone . It is characterized by the presence of an acetamide group attached to a sulfonyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide typically involves the reaction of 4-aminobenzenesulfonamide with acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The aromatic ring in N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Nitration: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Chemistry: N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent . It has been evaluated for its activity against bacterial and fungal strains, as well as its cytotoxicity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases , leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
- N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone)
- N-(4-(4-Bromophenyl)sulfonyl)phenylacetamide
- N-(4-(4-Chlorophenyl)sulfonyl)phenylacetamide
Uniqueness: N-(4-(Aminosulphonyl)phenyl)-3-oxobutyramide is unique due to its specific sulfonyl and acetamide functional groups , which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
4542-32-9 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-oxo-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)6-10(14)12-8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H,12,14)(H2,11,15,16) |
InChI Key |
FDZMNCCKUUOJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


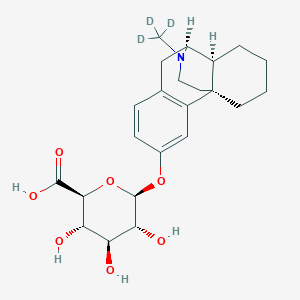


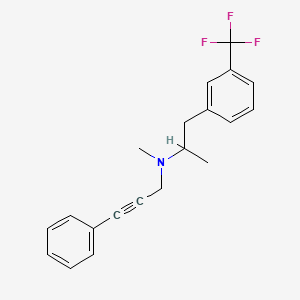
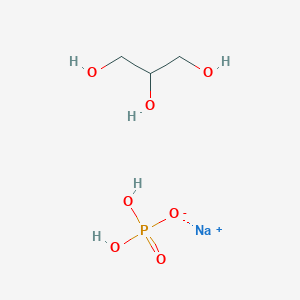
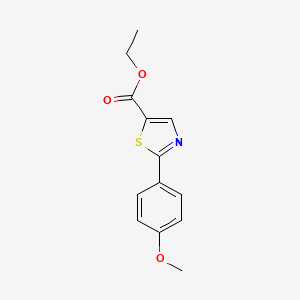

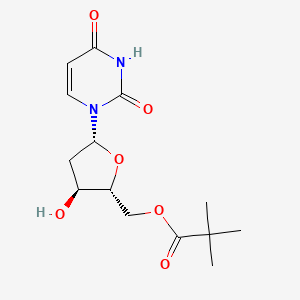
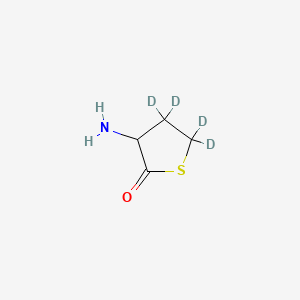
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
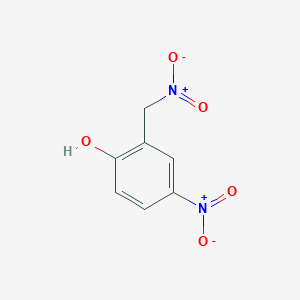
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
